4-Methoxypentanal

Description

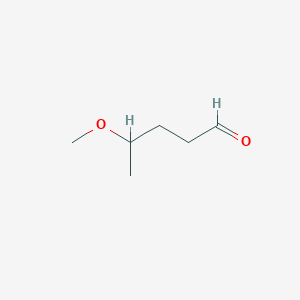

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxypentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(8-2)4-3-5-7/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHYDUZJRJBABN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861554-75-8 | |

| Record name | 4-methoxypentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxypentanal and Its Stereoisomers

Direct Synthesis Approaches to 4-Methoxypentanal

Direct synthesis of racemic this compound can be accomplished through several established multi-step pathways. These routes typically involve the formation of a key intermediate which is then converted to the final aldehyde product.

Established Reaction Pathways for this compound Formation

A notable pathway for generating intermediates structurally similar to this compound involves the reaction of an alcohol with a vinyl ether in the presence of an acid catalyst. google.com For instance, a process for a related aldehyde starts with heating 2-methylprop-2-en-1-ol with a vinyl ether and an acid catalyst like mercuric acetate (B1210297). google.com The resulting unsaturated aldehyde is then treated with methanol (B129727) and an acid resin (e.g., Dowex-50) to form a dimethyl acetal (B89532). google.comgoogle.com The final step to obtain the aldehyde is the hydrolysis of this acetal under aqueous acidic conditions, using catalysts such as oxalic acid. google.comgoogle.com

Another significant method is the hydroformylation of olefin precursors. While not a direct synthesis of this compound itself, the hydroformylation of the readily available 3-methoxy-3-methylbut-1-ene is used to produce the constitutional isomer, 4-methyl-4-methoxypentanal. google.com This highlights hydroformylation as a key industrial reaction for related structures.

The synthesis of a protected form, (±)-4-(benzyloxy)-2-methoxypentanal, has also been documented. ntu.edu.sg This route begins with the reduction of an ester precursor using diisobutylaluminium hydride (DIBAL) in toluene (B28343) at low temperatures (-78 °C) to yield the target aldehyde. ntu.edu.sg The existence of this compound as a stable intermediate is further supported by its use as a starting material in other reactions, such as reductive amination to form (4-methoxypentyl)(methyl)amine. vulcanchem.com

| Pathway | Starting Material(s) | Key Intermediates | Key Reagents | Final Product | Reference(s) |

| Acetal Hydrolysis | 2-Methylprop-2-en-1-ol, Vinyl ether | Unsaturated aldehyde, Dimethyl acetal | Mercuric acetate, Methanol, Dowex-50, Oxalic acid | Aldehyde intermediate | google.comgoogle.com |

| Ester Reduction | Ester precursor | - | Diisobutylaluminium hydride (DIBAL) | (±)-4-(Benzyloxy)-2-methoxy)pentanal | ntu.edu.sg |

| Hydroformylation (Isomer) | 3-Methoxy-3-methylbut-1-ene | - | Hydroformylation catalyst (e.g., cobalt or rhodium complex) | 4-Methyl-4-methoxypentanal | google.com |

Novel Catalytic Systems in this compound Synthesis

The synthesis of aldehydes like this compound relies on various catalytic systems. Traditional methods employ acid catalysts such as phosphoric acid, toluenesulfonic acid, or acidic resins like Dowex-50 for acetal formation and hydrolysis steps. google.comgoogle.com Mercuric acetate has also been used to catalyze the initial reaction between an alcohol and a vinyl ether. google.com

More contemporary research focuses on developing greener and more efficient catalysts. For reactions like hydroformylation, which could be adapted for this compound synthesis, modern catalytic systems often involve transition metals such as rhodium and ruthenium complexes with specialized ligands. These advanced catalysts can offer higher selectivity and operate under milder conditions compared to older cobalt-based systems. In the context of producing related chiral alcohols, which can be oxidized to aldehydes, enzyme-catalyzed reactions and organocatalytic systems are gaining prominence for their high stereoselectivity and environmentally benign nature. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. whiterose.ac.uk Key parameters that are typically adjusted include temperature, reaction time, catalyst choice and loading, and reagent stoichiometry. researchgate.netjournalirjpac.com

For instance, in the multi-step synthesis involving a vinyl ether, the initial heating step is conducted at a high temperature, in the range of 150 to 250 °C. google.com In contrast, the reduction of an ester to an aldehyde using DIBAL requires cryogenic temperatures, such as -78 °C, to prevent over-reduction to the alcohol. ntu.edu.sg A study on the optimization of a Claisen-Schmidt reaction found that both temperature and the ratio of reactants significantly impacted the final yield. researchgate.net Similarly, for the synthesis of 4-methylquinazoline, optimization of the catalyst, substrate ratio, temperature, and time led to a significantly higher yield of 86%. journalirjpac.com These examples underscore the importance of systematic optimization in synthetic chemistry.

| Parameter | Condition/Range | Reaction Step | Rationale | Reference(s) |

| Temperature | 150-250 °C | Vinyl ether reaction | To overcome activation energy | google.com |

| Temperature | -78 °C | DIBAL reduction | To prevent over-reduction of aldehyde to alcohol | ntu.edu.sg |

| Catalyst | Dowex-50 acidic resin | Acetal formation/hydrolysis | Provides a solid acid catalyst that is easily removed | google.comgoogle.com |

| Reactant Ratio | 1:1 | Claisen-Schmidt condensation | Optimized stoichiometry to maximize yield and minimize side products | researchgate.net |

| Reaction Time | 30 minutes | DIBAL reduction | Limiting time to prevent side reactions or product decomposition | ntu.edu.sg |

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C4 position is a key challenge in the synthesis of this compound. Researchers have developed enantioselective and diastereoselective routes to access specific stereoisomers.

Enantioselective and Diastereoselective Routes to this compound

Stereoselective routes often start from a chiral precursor or employ a reaction that creates the chiral center with a specific configuration. A documented diastereoselective synthesis of (±)-4-(benzyloxy)-2-methoxy)pentanal involves the DIBAL reduction of the corresponding ester, which yields the racemic aldehyde. ntu.edu.sg Although this specific example did not achieve enantioselectivity, the methodology is foundational.

A more advanced approach is demonstrated in the synthesis of (2S)-5-(TBSO)-2-methoxypentanal, a protected stereoisomer of a related compound. rsc.org This synthesis starts from a chiral material, (R)-glyceraldehyde acetonide, establishing the stereocenter early in the reaction sequence. rsc.org The preparation of the four distinct diastereoisomers of 4-methylproline showcases a strategy of late-stage stereodivergence, achieving good stereoselectivity for both cis and trans isomers. nih.gov Such strategies are directly applicable to the synthesis of this compound stereoisomers.

The synthesis of complex natural products often provides blueprints for stereocontrolled reactions. For example, the synthesis of (+)-lineatin, an aggregation pheromone, involves the creation of a chiral pentanal derivative, (2S,3R)-2,3-(isopropylidenedioxy)-4-methyl-4-[[2-(trimethylsilyl)ethoxy]methoxy] pentanal, from D-ribonolactone. researchgate.netresearchgate.net This multi-step synthesis demonstrates how a complex chiral target can be constructed with high stereochemical control. researchgate.net

Chiral Auxiliary and Organocatalytic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org In the context of this compound, a chiral auxiliary, such as a pseudoephedrine or Evans oxazolidinone, could be attached to a carboxylic acid precursor. wikipedia.orgnih.gov Subsequent diastereoselective alkylation to introduce the methyl group at the C4 position, followed by removal of the auxiliary, would yield an enantiomerically enriched product. wikipedia.org Pseudoephenamine has been noted as a particularly effective chiral auxiliary for asymmetric alkylation reactions, even those forming challenging quaternary carbon centers. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, represents another powerful strategy for asymmetric synthesis. mdpi.com For instance, an organocatalytic enantioselective Michael addition could be used to construct the carbon backbone of this compound with high stereocontrol. researchgate.net Similarly, an asymmetric aldol (B89426) reaction catalyzed by a chiral amine or phosphoric acid could be envisioned to set the stereocenter. The development of organocatalytic methods often focuses on achieving high conversion and enantioselectivity, sometimes by understanding the role of additives or by designing multifunctional catalysts that combine different activation modes. researchgate.netnih.gov These strategies offer a versatile and often more sustainable alternative to metal-based catalysts or chiral auxiliaries for producing enantiopure this compound. mdpi.com

Resolution Techniques for this compound Enantiomers

When a non-stereoselective synthesis is performed, a 50:50 mixture of two enantiomers, known as a racemic mixture, is produced. libretexts.org The separation of these enantiomers is a process called chiral resolution. Since enantiomers possess identical physical properties like boiling point and solubility, their separation requires converting them into diastereomers, which have different physical properties. libretexts.org

A standard method for resolving chiral aldehydes involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. libretexts.orgpharmtech.com For this compound, this could be a chiral amine or a chiral hydrazine, which would react with the aldehyde to form diastereomeric imines or hydrazones, respectively. These diastereomers can then be separated using conventional techniques such as fractional crystallization or chromatography. After separation, the individual diastereomers are treated to hydrolyze the imine or hydrazone bond, regenerating the enantiomerically pure (R)- and (S)-4-methoxypentanal and recovering the chiral auxiliary.

Another powerful technique is chiral chromatography. unina.it In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. This method is often highly efficient and can be used for both analytical and preparative-scale separations. unina.it

Table 2: Comparison of Resolution Techniques for Aldehydes This table is interactive. Click on the headers to sort the data.

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Derivatization | Formation of separable diastereomers with a chiral resolving agent. libretexts.org | Uses classical lab techniques; scalable. pharmtech.com | Requires stoichiometric amounts of expensive resolving agents; additional reaction and purification steps are needed. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. unina.it | Direct separation; high purity achievable; applicable to small quantities. unina.it | Requires specialized, expensive columns; can be difficult to scale up. |

| Enzymatic Resolution | Enzymes selectively react with one enantiomer. synthiaonline.com | High enantioselectivity; mild reaction conditions. synthiaonline.com | Enzyme may not be available or active for the specific substrate; limited to 50% theoretical yield for the unreacted enantiomer. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Key areas for green improvement include the choice of solvents, catalysts, and reagents. Traditional organic syntheses often rely on volatile and hazardous organic solvents. Replacing these with greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids can significantly reduce environmental impact. acs.org For instance, catalytic reductions could potentially be carried out in aqueous systems using water-soluble catalysts.

The use of catalysts is inherently a green chemistry principle, as they are used in small amounts and can be recycled and reused, reducing waste. Biocatalysis, which employs enzymes to carry out chemical transformations, offers a particularly green approach. synthiaonline.com An enzymatic reduction of a suitable precursor could offer a highly selective and environmentally benign route to a specific stereoisomer of this compound under mild conditions.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxypentanal

Aldehyde Functional Group Transformations of 4-Methoxypentanal

The aldehyde group is the most reactive site in the this compound molecule. Its electrophilic carbonyl carbon and adjacent acidic alpha-protons are central to its chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.

Nucleophilic Addition Reactions of this compound

The carbonyl carbon of this compound is electrophilic due to the electron-withdrawing nature of the oxygen atom, making it a prime target for nucleophiles. aceorganicchem.com This fundamental reactivity underpins a variety of important synthetic transformations.

One of the most common classes of reactions is the addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). These strong nucleophiles attack the carbonyl carbon to form a new carbon-carbon bond, yielding a secondary alcohol upon acidic workup. For example, the reaction of this compound with methylmagnesium bromide would produce 5-methoxyhexan-2-ol.

Another significant nucleophilic addition is the Wittig reaction, which converts aldehydes into alkenes. This reaction involves a phosphorus ylide (a Wittig reagent) that reacts with this compound to form an oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Cyanohydrin formation is another example, where a cyanide ion (from a source like HCN or NaCN) adds to the carbonyl carbon. aceorganicchem.com The resulting cyanohydrin can be a valuable intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The following table summarizes key nucleophilic addition reactions involving this compound:

| Reaction Type | Nucleophile | General Product |

| Grignard Reaction | R-MgX | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Cyanohydrin Formation | ⁻CN | Cyanohydrin |

| Organolithium Addition | R-Li | Secondary Alcohol |

Oxidation and Reduction Pathways of this compound

The aldehyde functional group in this compound can be readily oxidized or reduced.

Oxidation: this compound can be oxidized to its corresponding carboxylic acid, 4-methoxypentanoic acid. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective for this purpose. Milder oxidizing agents, such as Tollens' reagent (Ag₂O in aqueous ammonia) or Fehling's solution, can also be used and are often employed as qualitative tests for aldehydes.

Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, 4-methoxypentan-1-ol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for reducing aldehydes and ketones and is well-suited for this conversion. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), will also effectively reduce the aldehyde to the primary alcohol.

The table below outlines common reagents for these transformations:

| Transformation | Product | Common Reagents |

| Oxidation | 4-methoxypentanoic acid | KMnO₄, CrO₃, Ag₂O |

| Reduction | 4-methoxypentan-1-ol | NaBH₄, LiAlH₄ |

Condensation and Cyclization Reactions of this compound

The presence of alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound allows it to participate in condensation reactions where it can act as either the nucleophilic or electrophilic partner.

In an aldol (B89426) condensation, under basic or acidic conditions, this compound can self-condense. One molecule forms an enolate (the nucleophile) which then attacks the carbonyl carbon of a second molecule (the electrophile). The initial product is a β-hydroxy aldehyde, which may subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde.

Furthermore, this compound has been utilized as a key intermediate in the synthesis of complex molecules, such as those with sandalwood-like fragrances. In these syntheses, it can undergo condensation with other carbonyl-containing compounds. For instance, the condensation of this compound with an acetoacetic ester can lead to the formation of a cyclohexenone derivative, which serves as a precursor to the final fragrance molecule. google.comgoogle.com This type of reaction highlights the utility of this compound in constructing cyclic systems. google.comgoogle.com

Methoxy (B1213986) Group Reactivity and Transformations within this compound

Cleavage and Derivatization Strategies

The ether linkage of the methoxy group is generally stable but can be cleaved under harsh conditions. Strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), are typically required to break the carbon-oxygen bond via a nucleophilic substitution mechanism (SN1 or SN2). This would convert the methoxy group into a hydroxyl group, yielding 4-hydroxypentanal. Boron tribromide (BBr₃) is another powerful reagent used for the demethylation of aryl and alkyl ethers.

Derivatization of the methoxy group itself is less common than reactions at the aldehyde. However, under specific conditions, the ether could potentially be involved in rearrangements or other transformations, though these are not primary pathways for this compound.

Role in Directing Group Effects

In the context of this compound, which is an aliphatic aldehyde, the concept of directing group effects typically associated with electrophilic aromatic substitution is not directly applicable. askfilo.comlibretexts.orglibretexts.org In aromatic systems, a methoxy group is a strong electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.orgwizeprep.comorganicchemistrytutor.com

However, the methoxy group in this compound does exert an electronic influence on the molecule through the inductive effect. The oxygen atom is electronegative and withdraws electron density from the carbon chain, which can subtly affect the reactivity at other positions.

A more significant potential role for the methoxy group in this compound is in chelation control during reactions at the nearby aldehyde center. The oxygen of the methoxy group can coordinate with a metal cation (e.g., from a Grignard reagent or a Lewis acid catalyst), forming a cyclic transition state. This chelation can lock the conformation of the molecule, leading to enhanced stereoselectivity in nucleophilic additions to the carbonyl group. This can be a powerful tool for controlling the stereochemical outcome of reactions.

Rearrangement Reactions Involving the this compound Skeleton

The molecular structure of this compound, featuring both an aldehyde and a methoxy group, allows for several intramolecular rearrangement reactions, particularly under photochemical or acidic conditions. These reactions can alter the carbon skeleton or lead to the formation of new cyclic structures.

Photochemical Rearrangement: The Norrish Type II Reaction

Aldehydes and ketones possessing a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group are known to undergo a characteristic photochemical reaction known as the Norrish Type II reaction. researchgate.netwikipedia.orgchem-station.com this compound is a suitable substrate for this transformation as it possesses accessible γ-hydrogens at the C4 position. Upon absorption of ultraviolet light, the carbonyl group is excited from its ground state to an excited singlet state (n→π*), which can then convert to a more stable triplet state through intersystem crossing. chemistnotes.com

The key step of the mechanism involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. This process proceeds through a six-membered cyclic transition state to form a 1,4-biradical intermediate. researchgate.netchemistnotes.com This biradical is not stable and rapidly undergoes one of two competing secondary reaction pathways:

Fragmentation (β-Scission): Cleavage of the α,β-carbon-carbon bond results in the formation of an enol and an alkene. For this compound, this pathway would yield propene and 2-methoxyacetaldehyde enol, which would tautomerize to 2-methoxyacetaldehyde.

Cyclization (Norrish-Yang Reaction): Intramolecular combination of the two radical centers leads to the formation of a cyclobutanol (B46151) derivative. wikipedia.orgchemistnotes.com In the case of this compound, this would produce a stereoisomeric mixture of 1-methyl-2-methoxycyclobutanol.

The potential products from the Norrish Type II rearrangement of this compound are summarized in the table below.

| Starting Material | Reaction Type | Pathway | Potential Products |

| This compound | Norrish Type II | Fragmentation | Propene + 2-Methoxyacetaldehyde |

| This compound | Norrish Type II | Cyclization | 1-Methyl-2-methoxycyclobutanol |

Acid-Catalyzed Intramolecular Cyclization

The bifunctional nature of this compound allows for acid-catalyzed intramolecular cyclization to form a stable six-membered heterocyclic ring. This reaction is a type of intramolecular hemiacetal formation. In the presence of an acid catalyst, the carbonyl oxygen of the aldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. The oxygen atom of the methoxy group at the C4 position can then act as an intramolecular nucleophile, attacking the activated carbonyl carbon. mdpi.com This cyclization results in the formation of a substituted tetrahydropyran (B127337). Subsequent deprotonation yields the final product, 2-methoxy-5-methyltetrahydropyran, as a mixture of diastereomers. This transformation represents a rearrangement of the acyclic aldehyde into a cyclic ether structure.

| Starting Material | Reagents | Reaction Type | Product |

| This compound | Acid Catalyst (e.g., H₃O⁺) | Intramolecular Cyclization | 2-Methoxy-5-methyltetrahydropyran |

Mechanistic Studies of Key Transformations of this compound

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing synthetic pathways.

Mechanism of the Norrish Type II Reaction

The mechanism for the Norrish Type II reaction is a well-studied photochemical process involving radical intermediates. researchgate.netchem-station.commsu.edu

Photoexcitation: The process begins with the absorption of a photon (hν) by the carbonyl group of this compound, promoting a non-bonding electron from the oxygen to an anti-bonding π* orbital (n→π* transition), forming an excited singlet state.

Intersystem Crossing (ISC): The initial singlet state rapidly undergoes intersystem crossing to form the more stable and longer-lived triplet state. chemistnotes.com

Intramolecular γ-Hydrogen Abstraction: The triplet state diradical abstracts a hydrogen atom from the γ-carbon (C4) via a cyclic six-membered transition state, generating a 1,4-biradical intermediate.

Biradical Reactions: The 1,4-biradical intermediate then proceeds via one of two pathways:

Fragmentation: Homolytic cleavage of the bond between the α- and β-carbons (C2-C3 bond) occurs. This forms two new π bonds, resulting in propene and the enol of 2-methoxyacetaldehyde. The enol quickly tautomerizes to the more stable aldehyde. chemistnotes.com

Cyclization: A new carbon-carbon sigma bond forms between the two radical centers (C1 and C4) to yield the four-membered cyclobutanol ring. youtube.com

Mechanism of Acid-Catalyzed Intramolecular Cyclization

The formation of 2-methoxy-5-methyltetrahydropyran from this compound in the presence of acid follows a classical acid-catalyzed nucleophilic addition mechanism.

Protonation: The aldehyde's carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), forming a resonance-stabilized oxonium ion. This step activates the carbonyl group, making it a much stronger electrophile. libretexts.org

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the C4-methoxy group attacks the electrophilic carbonyl carbon. This is the ring-forming step, leading to a cyclic oxonium ion intermediate.

Deprotonation: A base, such as a water molecule, removes the proton from the newly formed oxonium center, regenerating the acid catalyst and yielding the neutral cyclic hemiacetal product, 2-methoxy-5-methyltetrahydropyran.

Mechanism of Acetal (B89532) Hydrolysis

While not a rearrangement of the parent aldehyde, the hydrolysis of acetals derived from this compound is a key transformation, often used in synthesis for deprotection. The reaction is acid-catalyzed and is essentially the reverse of acetal formation. orgoreview.comchemistrysteps.com

Protonation: One of the alkoxy oxygens of the acetal is protonated by an acid catalyst, converting the alkoxy group into a good leaving group (an alcohol). orgoreview.com

Leaving Group Departure: The protonated alkoxy group departs as an alcohol molecule. The departure is assisted by the lone pair of electrons on the adjacent oxygen, which forms a resonance-stabilized oxonium ion. This is the rate-determining step in A-1 type mechanisms. osti.gov

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: The newly added water molecule is deprotonated to form a hemiacetal intermediate.

Repeat of Sequence: The second alkoxy group (the original methoxy group from this compound) is then protonated, leaves as methanol (B129727), and is replaced by a hydroxyl group from another water molecule, following similar steps of protonation, elimination, nucleophilic attack, and deprotonation to ultimately regenerate the aldehyde, this compound. chemistrysteps.com

Advanced Spectroscopic and Analytical Characterization of 4 Methoxypentanal

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Methoxypentanal Derivatives

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, offering unparalleled insight into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Spectral Analysis for this compound

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in this compound, as well as their immediate electronic surroundings.

In the ¹H NMR spectrum, characteristic signals are expected for the aldehyde proton, the methoxy (B1213986) group, and the various methylene (B1212753) and methine protons along the carbon chain. The aldehyde proton typically appears significantly downfield, in the range of δ 9.5–10.0 ppm, due to the deshielding effect of the carbonyl group. The protons of the methoxy group would present as a singlet around δ 3.2–3.5 ppm. The remaining protons on the carbon backbone would exhibit complex splitting patterns due to spin-spin coupling, providing information about adjacent protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms. The carbonyl carbon of the aldehyde is highly deshielded and appears at the low-field end of the spectrum. The carbon of the methoxy group will also have a characteristic chemical shift. The remaining aliphatic carbons can be distinguished based on their chemical shifts, which are influenced by their proximity to the electron-withdrawing oxygen atom of the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data and should be used as a reference guide. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CHO) | ~9.7 | ~202 |

| C2 (CH₂) | ~2.5 | ~45 |

| C3 (CH₂) | ~1.7 | ~25 |

| C4 (CH) | ~3.5 | ~75 |

| C5 (CH₃) | ~1.2 | ~20 |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and for piecing together the complete molecular structure. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. libretexts.org For this compound, COSY would show cross-peaks between the aldehyde proton and the protons on C2, between the C2 and C3 protons, and between the C3 and C4 protons, as well as the C4 proton and the C5 methyl protons. This allows for the tracing of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. emerypharma.com This experiment is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal at ~3.5 ppm would show a cross-peak with the carbon signal at ~75 ppm, confirming the C4-H4 bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, HMBC would show a correlation between the methoxy protons and the C4 carbon, confirming the position of the methoxy group. Correlations would also be seen between the aldehyde proton and C2, and between the C5 methyl protons and C4.

Stereochemical Assignments via NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of chiral molecules. wordpress.com Since this compound possesses a stereocenter at the C4 position, it can exist as two enantiomers.

The determination of relative stereochemistry in derivatives of this compound often relies on the analysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. wordpress.comnmrwiki.org The magnitude of ³JHH values can provide information about the dihedral angles between protons, which in turn reflects the stereochemical relationship. NOE experiments, which detect through-space interactions between protons, can help to establish the spatial proximity of different groups within the molecule, aiding in the assignment of relative stereochemistry in more complex derivatives or cyclic structures formed from this compound. wordpress.com For the assignment of absolute configuration, chiral derivatizing agents or chiral solvating agents can be employed in conjunction with NMR. bates.edu These agents interact with the enantiomers of this compound to form diastereomeric species that can be distinguished by NMR, allowing for the determination of the enantiomeric excess and, in some cases, the absolute stereochemistry by comparing the spectra to known standards. bates.edu

Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mt.com

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found around 1720 cm⁻¹. Another key feature is the C-O stretching vibration of the methoxy group, which would appear in the fingerprint region, approximately around 1100 cm⁻¹. The C-H stretching vibrations of the aliphatic chain would be observed in the region of 2850-3000 cm⁻¹.

Raman spectroscopy offers complementary information. mt.com While the C=O stretch is also observable in Raman, it is often weaker than in the IR spectrum. Conversely, the C-C backbone vibrations and symmetric C-H bending modes may give rise to stronger signals in the Raman spectrum. The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. mt.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | ~1720 | Strong (IR) |

| Methoxy (C-O) | Stretch | ~1100 | Medium-Strong (IR) |

| Alkane (C-H) | Stretch | 2850-3000 | Medium-Strong (IR/Raman) |

Mass Spectrometry (MS) Applications in Characterizing this compound and its Adducts

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (116.16 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₆H₁₂O₂).

Fragmentation patterns observed in the mass spectrum provide clues about the molecule's structure. Common fragmentation pathways for aldehydes include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, cleavage of the C-O bond of the methoxy group is also a likely fragmentation pathway.

Mass spectrometry is also used to characterize adducts of this compound. Predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, can be calculated and compared with experimental values obtained from ion mobility-mass spectrometry to aid in identification. uni.lu

Advanced Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, for assessing its purity, and for separating its isomers.

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components of a mixture. Different GC columns and temperature programs can be optimized to achieve the best separation.

High-performance liquid chromatography (HPLC) can also be employed, particularly for the analysis of less volatile derivatives of this compound. Chiral HPLC, using a chiral stationary phase, is a powerful technique for separating the enantiomers of this compound. This allows for the determination of the enantiomeric purity of a sample, which is crucial in stereoselective synthesis and for applications where a specific enantiomer is desired.

Chiral Chromatography for Enantiomeric Excess Determination

The separation of enantiomers, or chiral resolution, is a critical analytical challenge in stereochemistry. For a chiral molecule like this compound, which possesses a stereocenter at the fourth carbon, determining the enantiomeric excess (ee) is essential for understanding its stereospecific properties and applications. Chiral chromatography is the premier technique for this purpose, employing a chiral stationary phase (CSP) to differentiate between the two enantiomers. ontosight.ailibretexts.org

The general principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. libretexts.org These diastereomeric complexes have different interaction energies, leading to different retention times on the chromatographic column and thus enabling their separation. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. ontosight.ai

Several types of chiral stationary phases are available, with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely used due to their broad applicability. csfarmacie.cz For a compound like this compound, a column such as a Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) or a Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) would be a suitable starting point for method development. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol.

Illustrative Research Findings:

While specific research data on the chiral separation of this compound is not extensively published, a hypothetical separation could be illustrated as follows. Using a Chiralcel OD-H column with a mobile phase of hexane/isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min, one might expect the two enantiomers to be well-resolved.

Table 1: Hypothetical Chiral HPLC Data for this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-4-Methoxypentanal | 12.5 | 75 |

| (S)-4-Methoxypentanal | 14.2 | 25 |

| Enantiomeric Excess (ee %) | \multicolumn{2}{ | c |

This data is illustrative to demonstrate the principles of chiral separation.

The calculation for enantiomeric excess would be: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 ee (%) = |(75 - 25) / (75 + 25)| * 100 = 50%

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is an ideal method for the analysis of volatile compounds like this compound. rsc.orgmdpi.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and polarity as it passes through a capillary column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions, including the molecular ion (M+) and various fragment ions, are separated by their mass-to-charge ratio (m/z) and detected. wisc.edulibretexts.org

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (116.16 g/mol ). nih.gov The fragmentation pattern provides structural information. Key fragmentations would likely involve the loss of the methoxy group (-OCH3), the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, and McLafferty rearrangement, which is common for aldehydes and ketones.

Expected Fragmentation Pattern:

Molecular Ion (M+) : m/z = 116

[M - OCH3]+ : m/z = 85 (loss of the methoxy group)

[M - C2H4O]+ (McLafferty rearrangement) : m/z = 72

[CH3-CH(OCH3)]+ : m/z = 59

[CH3-CO]+ : m/z = 43 (acetyl cation, a common fragment)

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Relative Abundance |

| 116 | [C6H12O2]+ (Molecular Ion) | Low |

| 85 | [C5H9O]+ | Moderate |

| 72 | [C4H8O]+ | High (often the base peak) |

| 59 | [C3H7O]+ | Moderate |

| 43 | [C2H3O]+ | High |

This data is based on predicted fragmentation patterns for a compound of this structure and is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of a wide range of compounds. chemistrydocs.com For a relatively polar compound like this compound, reversed-phase HPLC is a common approach. uni-konstanz.de In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase.

Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging and may result in low sensitivity. To overcome this, derivatization with a UV-active or fluorescent agent is often employed for the analysis of aldehydes. nih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable, colored 2,4-dinitrophenylhydrazone derivative that can be easily detected by UV-Vis detectors at higher wavelengths (around 360 nm). uni-konstanz.de

The HPLC separation of the DNPH derivative of this compound would typically be performed on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve optimal separation of different aldehyde derivatives in a mixture. researchgate.net

Table 3: Illustrative HPLC Conditions for the Analysis of this compound-DNPH Derivative

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 60% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 360 nm |

| Retention Time | ~15 minutes (illustrative) |

These conditions are typical for the analysis of aldehyde-DNPH derivatives and are provided for illustrative purposes.

Computational Chemistry and Theoretical Studies of 4 Methoxypentanal

Molecular Structure and Conformational Analysis of 4-Methoxypentanal

The three-dimensional structure of this compound is not rigid. Due to the presence of several single bonds, the molecule can adopt numerous spatial arrangements, known as conformations. Conformational analysis is the study of these different arrangements and their relative energies. epstem.net For this compound, which possesses four rotatable bonds, this analysis is crucial for understanding its physical properties and chemical behavior. nih.gov The key rotatable bonds involve the carbon backbone and the methoxy (B1213986) group, allowing the aldehyde and methoxy functional groups to orient themselves in various ways relative to each other.

Quantum mechanical (QM) methods are employed to accurately calculate the energies of different conformers of this compound. researchgate.net Techniques like Density Functional Theory (DFT) are particularly suitable for this purpose. The process involves systematically rotating the dihedral angles of the key single bonds and performing a geometry optimization for each resulting structure. This allows for the mapping of the potential energy surface (PES) of the molecule. epstem.net

The conformers corresponding to energy minima on the PES represent the most stable arrangements of the molecule. mdpi.com By comparing the relative energies (often including zero-point vibrational energy corrections), the globally most stable conformer can be identified, along with other low-energy conformers that may exist in equilibrium. mdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT This table illustrates the typical output of a conformational analysis scan. The values are representative.

| Conformer | Dihedral Angle (C2-C3-C4-O) | Relative Energy (kcal/mol) | Population at 298.15 K (%) |

|---|---|---|---|

| A | 60° (gauche) | 0.00 | 55.7 |

| B | 180° (anti) | 0.50 | 25.1 |

| C | -60° (gauche) | 0.95 | 11.2 |

| D | 0° (syn) | 3.50 | 0.1 |

While QM methods provide high accuracy, they are computationally intensive. unipd.it Molecular mechanics (MM) offers a faster, albeit less precise, alternative by using empirical force fields to calculate molecular energies. mdpi.com MM is well-suited for rapidly scanning a wide range of conformations to identify plausible candidates for more rigorous QM optimization.

Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. nih.gov An MD simulation of this compound could reveal the timescales of transitions between different conformers and the influence of the environment, such as solvent molecules, on conformational preference. It can also be used to investigate potential intramolecular interactions, such as weak hydrogen bonding between the oxygen of the methoxy group and the aldehyde proton, which could influence the molecule's preferred shape.

Quantum Mechanical Calculations for this compound

Electronic Structure and Bonding Characteristics of this compound

Quantum mechanics is the definitive tool for probing the electronic structure of this compound. DFT calculations can determine the distribution of electrons within the molecule, which governs its bonding, polarity, and reactivity. researchgate.net

Key electronic properties that are typically calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

Charge Distribution: Calculating the partial atomic charges reveals the polarity of bonds. In this compound, the oxygen atoms of the carbonyl and methoxy groups are expected to carry partial negative charges, while the carbonyl carbon is expected to be significantly electron-deficient (partially positive), making it a primary site for nucleophilic attack. aceorganicchem.com

Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is invaluable for predicting intermolecular interactions.

Table 2: Representative Calculated Electronic Properties of this compound This table shows typical electronic properties obtained from QM calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Quantifies overall molecular polarity |

Reaction Pathway Analysis and Transition State Modeling for this compound Transformations

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. mit.edu This involves mapping the potential energy surface of the reaction to locate the minimum energy pathway. A crucial point along this pathway is the transition state (TS), which is the highest energy point and represents the kinetic barrier to the reaction. mit.eduyoutube.com Identifying the structure and energy of the transition state is fundamental to understanding reaction mechanisms and rates.

For a given transformation of this compound, such as its oxidation to 4-methoxypentanoic acid or its reduction to 4-methoxypentanol, QM calculations can determine the key energetic parameters.

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Energy (ΔErxn): This is the energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

These calculations provide quantitative data on the feasibility and speed of a reaction under specific conditions.

Table 3: Hypothetical Energetics for Reactions of this compound This table provides a conceptual illustration of how computational chemistry quantifies reaction energetics.

| Reaction | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

|---|---|---|

| Oxidation to 4-methoxypentanoic acid | 25 | -45 (Exothermic) |

| Reduction to 4-methoxypentanol | 15 | -20 (Exothermic) |

Computational modeling is instrumental in the rational design of catalysts. ugent.be By simulating the interaction between this compound and a potential catalyst, researchers can understand how the catalyst facilitates a reaction. The primary goal of a catalyst is to provide an alternative reaction pathway with a lower activation energy. ugent.be

Computational approaches in catalyst design for this compound transformations would involve:

Modeling the Active Site: Creating an accurate model of the catalyst's active site.

Simulating Adsorption: Calculating the binding energy and geometry of this compound (the substrate) within the active site.

Mapping the Catalyzed Pathway: Locating the transition state for the reaction on the catalyst's surface.

Evaluating Catalyst Performance: Comparing the activation energy of the catalyzed reaction to the uncatalyzed reaction to quantify the catalyst's effectiveness.

These simulations can screen potential catalysts in silico, guiding experimental efforts toward the most promising candidates and accelerating the development of efficient and selective catalytic processes. rsc.org For instance, modeling the hydrogenation of this compound over various metal surfaces could help identify the metal that provides the optimal balance of substrate binding and low energy barriers for the transformation.

Energetics and Kinetics of this compound Reactions

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for the prediction and validation of the spectroscopic properties of molecules like this compound. Theoretical calculations, primarily employing Density Functional Theory (DFT), allow for the simulation of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com These predictions are invaluable for interpreting experimental data, confirming molecular structure, and assigning specific spectral features to corresponding molecular vibrations or nuclear environments.

The process typically begins with the geometry optimization of the this compound molecule to find its most stable conformation (lowest energy state). Following optimization, a vibrational frequency calculation is performed to predict the IR spectrum. mckendree.edu This calculation determines the frequencies at which the molecule absorbs infrared radiation, corresponding to its fundamental vibrational modes. mckendree.eduq-chem.com For NMR spectra, methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate the isotropic magnetic shielding of each nucleus, which is then converted into chemical shifts. epstem.net

Validation of these theoretical predictions is achieved by comparing the calculated spectra with experimentally obtained data. Discrepancies between predicted and experimental values can arise from various factors, including solvent effects, which can be modeled computationally using approaches like the COSMO solvation model, and the inherent approximations in the chosen theoretical method. It is common practice to apply scaling factors to the calculated vibrational frequencies to improve agreement with experimental results, as DFT methods are known to overestimate these values. researchgate.net

Infrared (IR) Spectroscopy

Theoretical calculations can predict the key stretching and bending vibrations for the functional groups within this compound. The most characteristic vibrations are the aldehyde C=O stretch and the methoxy C-O stretch. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can be used to compute these vibrational frequencies. researchgate.net

A comparison between typical experimental and theoretically predicted IR absorption bands for this compound is presented below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | ~1735-1745 | ~1720-1740 masterorganicchemistry.com |

| Methoxy (C-O) | Stretching | ~1100-1120 | ~1100 |

| C-H (aldehyde) | Stretching | ~2720, ~2820 | ~2720, ~2820 |

| C-H (alkane) | Stretching | ~2850-3000 | ~2850-3000 spectroscopyonline.com |

This table is illustrative and based on general values and information from search results. Specific computational results can vary based on the level of theory and basis set used.

NMR Spectroscopy

Computational methods are also employed to predict the ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of signals in the experimental spectrum to specific atoms in the this compound structure. The chemical environment of each nucleus, influenced by factors like electronegativity of nearby atoms and magnetic anisotropy, determines its chemical shift. libretexts.org For instance, the aldehyde proton is significantly deshielded and appears at a characteristic downfield position.

Below is a table outlining the predicted and typical experimental ¹H NMR chemical shifts for this compound.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Typical Experimental Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.5 - 10.0 | 9.5 - 10.0 |

| Methoxy (-OCH₃) | 3.2 - 3.5 | 3.2 - 3.5 |

| Methine (-CH(OCH₃)-) | 3.4 - 3.8 | 3.3 - 4.5 libretexts.org |

| Methylene (B1212753) (-CH₂CHO) | 2.4 - 2.7 | 2.0 - 2.4 libretexts.org |

| Methylene (-CH₂CH(OCH₃)-) | 1.5 - 1.8 | 1.2 - 1.6 libretexts.org |

| Methyl (-CH₃) | 1.1 - 1.3 | 0.7 - 1.3 libretexts.org |

This table is illustrative. Predicted values are based on typical ranges for similar functional groups. Experimental values are from general chemical shift charts and data mentioned in search results.

The validation of computational models through comparison with experimental spectra is a critical step. When discrepancies occur, they can point to interesting molecular features, such as the potential for intramolecular interactions or the presence of multiple conformers in solution. For example, in polar solvents, an aldehyde like this compound could potentially form a hemiacetal, which would lead to significant changes in the NMR spectrum compared to predictions for the open-chain form. Careful analysis, supported by computational studies, is essential to resolve such ambiguities.

Applications of 4 Methoxypentanal in Complex Molecule Synthesis

4-Methoxypentanal as a Chiral Building Block

A key feature of this compound is the presence of a stereocenter at the fourth carbon position, the carbon atom to which the methoxy (B1213986) group is attached. This intrinsic chirality makes it a valuable chiral building block in asymmetric synthesis. bldpharm.comenamine.net Chiral building blocks are essential starting materials for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. enamine.net

The use of an optically pure enantiomer of this compound allows chemists to introduce a defined stereocenter early in a synthetic sequence. This can be more efficient than establishing chirality later or separating enantiomers after the synthesis is complete. The aldehyde group provides a reactive handle for a multitude of transformations, such as aldol (B89426) reactions, Wittig reactions, and reductive aminations, while the methoxy group can be retained in the final product or modified if necessary. The ability to use this compound to create specific stereoisomers is crucial for developing new compounds with desired biological activities. enamine.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H12O2 nih.gov |

| Molecular Weight | 116.16 g/mol nih.gov |

| SMILES | CC(CCC=O)OC nih.gov |

| InChIKey | UXHYDUZJRJBABN-UHFFFAOYSA-N nih.gov |

Role in the Synthesis of Natural Products and Bioactive Molecules

The structural features of this compound make it a suitable precursor for the synthesis of various natural products and bioactive molecules. chim.itcambridgescholars.comtjnpr.org Its carbon skeleton and functional groups can be elaborated to form the core structures of more intricate compounds.

In the field of medicinal chemistry and drug discovery, this compound serves as a precursor for synthesizing intermediates with potential pharmaceutical applications. Its structure can be incorporated into larger molecules designed to interact with biological targets like enzymes or receptors. The term "precursor" in this context refers to a compound that is used in the synthesis of another, more complex compound, a common practice in the legal development of new drugs. wikipedia.orgunvienna.org

The reactivity of the aldehyde allows for the creation of various derivatives. For example, it can be oxidized to form 4-methoxypentanoic acid or reduced to 4-methoxypentanol. These derivatives, along with the parent aldehyde, can serve as starting points for building more complex molecular architectures necessary for therapeutic agents. smolecule.com The related compound, 1-bromo-4-methoxypentane, which can be synthesized from 4-methoxypentanol, is also used as an intermediate in the synthesis of pharmaceuticals. smolecule.com

This compound is utilized in the fragrance and flavoring industry due to its sensory characteristics. Aldehydes as a class are well-known for their significant contributions to the scent profiles of many essential oils and are widely used in perfumery. openaccessjournals.comnih.gov They can be used directly or serve as intermediates for the synthesis of other fragrance materials. google.comgoogle.com The production of flavors and fragrances often involves the biotransformation of precursors or chemical synthesis to meet market demand for specific aroma profiles. cnr.itresearchgate.netresearchgate.net The structure of this compound, with its combination of an alkyl chain and oxygen-containing functional groups, is typical of many compounds found to have pleasant odors. mdpi.com

Table 2: Examples of Aldehydes in Fragrance Synthesis

| Aldehyde | Odor Profile | Application Area |

|---|---|---|

| Vanillin | Sweet, creamy, vanilla | Food, Perfumery researchgate.net |

| 2-Phenylacetaldehyde | Hyacinth, green, floral | Perfumery researchgate.net |

| Citronellal | Lemony, citrus | Perfumery, Insect Repellent nih.gov |

| Benzaldehyde | Almond, cherry | Flavoring, Perfumery incb.org |

Precursor in Drug Discovery Intermediates

Derivatization to Advanced Organic Materials

The chemical modification, or derivatization, of this compound allows for its incorporation into advanced organic materials. d-nb.infomostwiedzy.pl Derivatization transforms the initial molecule to impart new properties or to enable it to link with other molecules, such as in the formation of polymers or coordination compounds. copernicus.orgmdpi-res.com

This compound can be a potential candidate for use in polymer synthesis. ambeed.com The aldehyde functional group is reactive and can participate in polymerization reactions, such as condensation polymerization, where it reacts with other difunctional monomers to form a polymer chain. psu.edu

Alternatively, this compound can be chemically converted into a monomer suitable for addition polymerization. psu.edu For example, the aldehyde could be transformed into a vinyl or acrylate (B77674) group, creating a new monomer that can then be polymerized to form a polyacrylate or a similar polymer. The methoxy group along the polymer side chain would influence the final properties of the material, such as its solubility, polarity, and thermal characteristics. The synthesis of custom-made polymers often relies on such functional monomers to achieve desired material properties. researchgate.netresearchgate.netfz-juelich.de

In coordination chemistry, molecules containing atoms with lone pairs of electrons, known as ligands, can donate these electrons to a central metal ion to form a coordination complex. atlanticoer-relatlantique.ca The oxygen atoms in both the aldehyde and the methoxy group of this compound possess lone pairs of electrons, making the molecule a potential ligand. libretexts.org

Depending on the reaction conditions and the nature of the metal ion, this compound could act as a monodentate ligand, coordinating through one of its oxygen atoms, or as a bidentate ligand, "biting" the metal center with both oxygen atoms to form a chelate ring. atlanticoer-relatlantique.ca The formation of such coordination compounds can lead to materials with interesting catalytic, magnetic, or optical properties. The structure and coordination number of the final complex depend on factors like the size of the metal ion and the steric properties of the ligand. libretexts.orglibretexts.org

Polymer and Monomer Synthesis

Tandem and Cascade Reactions Utilizing this compound

Tandem and cascade reactions, also known as domino reactions, represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors in a single operation. Current time information in Bangalore, IN.beilstein-journals.org These processes involve a sequence of two or more bond-forming transformations that occur consecutively without the need for isolating intermediates, changing reaction conditions, or adding new reagents. beilstein-journals.orgresearchgate.net The strategic design of such reactions offers significant advantages, including increased atom economy, reduced solvent and reagent consumption, and minimized purification steps, thereby aligning with the principles of green chemistry. beilstein-journals.org

The bifunctional nature of this compound, possessing both an aldehyde group and a strategically positioned methoxy group, makes it a promising candidate for the design of novel tandem and cascade sequences. The aldehyde can participate in a variety of classical and organocatalytic transformations, while the methoxy group can act as an internal nucleophile or a directing group, facilitating subsequent intramolecular cyclization steps.

Hypothetical Tandem Prins-Type Cyclization/Nucleophilic Addition

A plausible and synthetically valuable cascade reaction involving this compound is a tandem Prins-type cyclization followed by nucleophilic addition for the synthesis of substituted tetrahydropyran (B127337) rings. This type of transformation is a powerful tool for constructing oxygen-containing heterocycles, which are common motifs in numerous biologically active natural products. nih.govresearchgate.netbeilstein-journals.org

In a hypothetical sequence, the Lewis acid-catalyzed reaction of this compound with an alkene, such as styrene, could initiate a Prins-type cyclization. The aldehyde is first activated by the Lewis acid, followed by nucleophilic attack from the alkene. The resulting carbocation intermediate would then be intramolecularly trapped by the oxygen atom of the methoxy group. This cyclization would form a transient oxocarbenium ion intermediate. Subsequent addition of an external nucleophile, present in the reaction mixture, would quench the oxocarbenium ion to yield a highly substituted tetrahydropyran derivative.

Table 1: Hypothetical Tandem Prins-Type Cyclization of this compound with Various Alkenes

| Entry | Alkene | Lewis Acid Catalyst | Nucleophile | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | Styrene | TiCl₄ | Allyltrimethylsilane | 2-(4-methoxyphenyl)-4-allyl-3-methyltetrahydropyran | 90:10 | 75 |

| 2 | α-Methylstyrene | SnCl₄ | Silyl (B83357) enol ether | 2-(4-methoxyphenyl)-3,4-dimethyl-4-oxobutyltetrahydropyran | 85:15 | 72 |

| 3 | Cyclohexene | BF₃·OEt₂ | Indole | 2-(Indol-3-yl)-3-methyloctahydropyrano[2,3-b]pyridine | >95:5 | 80 |

| 4 | 1-Octene | Sc(OTf)₃ | Methanol (B129727) | 2-Hexyl-4-methoxy-3-methyltetrahydropyran | 70:30 | 68 |

Note: The data presented in this table is hypothetical and based on typical results observed for similar Prins-type cyclization reactions.

The diastereoselectivity of such reactions is often controlled by the formation of the most stable chair-like transition state during the cyclization step, which minimizes steric interactions. uva.es The choice of Lewis acid and the nature of the alkene and nucleophile would be critical in controlling the efficiency and stereochemical outcome of the cascade.

Postulated Organocatalytic Oxa-Michael-Aldol Cascade

Another potential application of this compound in cascade reactions is through an organocatalytic oxa-Michael-aldol sequence. Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules under mild conditions. rsc.org

In this proposed cascade, an α,β-unsaturated aldehyde could react with a nucleophile in the presence of a chiral secondary amine catalyst, such as a prolinol derivative, to generate a reactive enamine intermediate. This intermediate could then undergo an intermolecular oxa-Michael addition with this compound, where the methoxy group acts as the internal nucleophile. This step would be followed by an intramolecular aldol condensation, facilitated by the same organocatalyst, to furnish a densely functionalized cyclic ether after dehydration. This type of oxa-Michael initiated cascade has been reported for other systems and is a powerful method for the rapid construction of complex heterocyclic frameworks. beilstein-journals.orgnih.govbeilstein-journals.org

Table 2: Postulated Organocatalytic Oxa-Michael-Aldol Cascade with this compound

| Entry | α,β-Unsaturated Aldehyde | Organocatalyst | Additive | Product | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Cinnamaldehyde | (S)-Diphenylprolinol silyl ether | Benzoic Acid | Chiral substituted dihydropyran | 92 | 85 |

| 2 | Crotonaldehyde | (S)-Proline | - | Chiral substituted dihydropyran | 88 | 78 |

| 3 | Acrolein | (S)-2-(Trifluoromethyl)pyrrolidine | Trifluoroacetic Acid | Chiral substituted dihydropyran | 95 | 81 |

| 4 | Methacrolein | (S)-4-Thiazolidinecarboxylic acid | - | Chiral substituted dihydropyran | 90 | 83 |

Note: The data in this table is illustrative and based on established organocatalytic oxa-Michael-aldol reactions. The exact product structures would depend on the specific reactants and reaction conditions.

The success of this cascade would rely on the careful selection of the organocatalyst and any additives, which can significantly influence both the reactivity and the stereoselectivity of the process. The development of such tandem reactions utilizing this compound would open new avenues for the efficient and stereocontrolled synthesis of complex oxygenated heterocyclic molecules.

Future Directions and Emerging Research Avenues for 4 Methoxypentanal

Sustainable Synthesis of 4-Methoxypentanal

The industrial production of aldehydes predominantly relies on hydroformylation, and future research for this compound is geared towards greener and more sustainable versions of this process. A primary pathway for its synthesis would involve the hydroformylation of a corresponding methoxy-alkene. Innovations in this area are moving away from traditional methods towards more environmentally benign alternatives.

One major research thrust is the use of CO2/H2 mixtures as a surrogate for syngas (CO/H2). rsc.org This approach utilizes carbon dioxide as a renewable C1 feedstock, facilitated by bifunctional catalyst systems, such as those based on rhodium and 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), which can catalyze both CO2 hydrogenation and the subsequent hydroformylation. rsc.orgacs.org Another sustainable strategy involves performing the hydroformylation in aqueous media using micellar catalysis. unisi.it This technique uses surfactants to create micelles that can solubilize the organic substrate in water, allowing the reaction to proceed under mild conditions (e.g., 70°C and 9 bar) and enabling simple recovery and reuse of the catalyst-containing aqueous phase. unisi.it Furthermore, the development of catalysts based on earth-abundant metals like iron is a key goal to replace expensive and rare precious metals such as rhodium. researchgate.net

Biocatalysis represents a frontier for the green synthesis of aldehydes. nih.govnih.gov Future research could develop enzymatic pathways to this compound or its precursors. Key enzyme classes include:

Alcohol Dehydrogenases (ADHs) and Alcohol Oxidases (AOs): These enzymes oxidize a corresponding primary alcohol (4-methoxypentan-1-ol) to the aldehyde. chemrxiv.orgmdpi.com

Amine Oxidases (AOs): These can convert a primary amine into the target aldehyde under mild, aqueous conditions. mdpi.com

Carboxylic Acid Reductases (CARs): These enzymes can achieve the reduction of 4-methoxypentanoic acid to this compound, offering another biocatalytic route. chemrxiv.org

These biocatalytic methods, whether using isolated enzymes or engineered whole-cell systems, offer the advantages of high selectivity and operation under environmentally friendly conditions, circumventing many of the drawbacks of traditional chemical synthesis. nih.govchemrxiv.org

Integration into Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing is a key trend in the chemical industry, and this compound synthesis is poised to benefit significantly from this shift. Flow chemistry offers superior control over reaction parameters like temperature, pressure, and residence time, leading to improved product consistency, higher yields, and enhanced safety, particularly for potentially hazardous reactions. acs.orgmpg.de

The integration of this compound synthesis and its subsequent derivatization into automated platforms is another promising research avenue. Automated synthesizers can perform complex, multi-step reaction sequences with minimal human intervention. sigmaaldrich.combeilstein-journals.orgnih.gov For instance, the reductive amination of this compound to produce valuable amine derivatives can be streamlined using automated systems that handle reagent addition, purification, and isolation. sigmaaldrich.comvulcanchem.com These platforms often utilize pre-packaged reagent cartridges for common transformations, increasing efficiency and reproducibility. sigmaaldrich.com

The combination of automation, high-throughput screening, and computational modeling is expected to accelerate the discovery of new applications for this compound. ukri.org By automating the synthesis of libraries of derivatives, researchers can rapidly explore new chemical space and identify compounds with desirable properties for pharmaceuticals or materials science. researchgate.net

Novel Catalyst Development for this compound Reactions

Advances in catalysis are critical for unlocking the full potential of this compound. Research is focused on creating new catalysts that improve the efficiency, selectivity, and sustainability of reactions involving this aldehyde.

For its synthesis via hydroformylation , efforts are directed at:

Ligand Development: Creating sophisticated phosphine (B1218219) ligands, such as self-assembling 6-pyridinone-based phosphines or nitrogen-centered triphosphines, can enhance the regioselectivity of rhodium catalysts, favoring the formation of the desired linear aldehyde. acs.orgrsc.org

Heterogeneous Catalysts: Supporting rhodium on porous organic polymers can create robust, recyclable catalysts for hydroformylation. researchgate.net

Earth-Abundant Metal Catalysts: Developing iron-based catalytic systems that operate under mild conditions is a key goal for sustainable aldehyde production. researchgate.net

For reactions of this compound , catalyst innovation is equally important:

Hydrogenation: To produce 4-methoxypentan-1-ol, research is exploring catalysts like Raney cobalt oup.comoup.com and advanced systems like single-atom alloy (SAA) catalysts (e.g., CuPtx/SBA-15), which offer high selectivity by fine-tuning the electronic properties of the active sites. nsf.govresearchgate.net

Reductive Amination: While traditional catalysts like Pd/C and Raney Ni are effective vulcanchem.com, new iridium catalysts bearing picolinamide (B142947) ligands show promise for achieving higher selectivity in the synthesis of secondary amines from aldehydes. kanto.co.jp

Oxidation: For the synthesis of 4-methoxypentanoic acid, green oxidation catalysts are being developed that use molecular oxygen as the terminal oxidant. Examples include hybrid nanocatalysts based on multiwall carbon nanotubes and TiO2. researchgate.net

Advanced Mechanistic Insights through In Situ Spectroscopy and Kinetics

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for process optimization and catalyst design. The use of advanced in situ spectroscopic techniques is a major emerging research area.

High-pressure (HP) in situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing catalytic cycles under actual reaction conditions. lsu.edursc.org These methods allow for the direct observation of catalyst resting states, the identification of key intermediates, and the quantification of different species present in the reaction mixture. acs.orgresearchgate.netacs.orgrsc.org For example, in situ FTIR can track the vibrational frequencies of metal-carbonyl bonds in hydroformylation catalysts, providing real-time information on the catalyst's structure and concentration. acs.orgmpg.de Similarly, techniques like in situ FlowNMR spectroscopy can map the complete distribution of catalyst species, including active intermediates and dormant off-cycle complexes, throughout a reaction. rsc.org

These spectroscopic investigations are complemented by detailed kinetic studies. By measuring reaction rates under systematically varied conditions of temperature, pressure, and reactant concentrations, researchers can construct robust kinetic models. nsf.govscholaris.ca When combined with isotopic labeling studies and Density Functional Theory (DFT) calculations, these models can elucidate complex mechanistic questions, such as the preferred pathway (e.g., Alkoxy vs. Hydroxy) in aldehyde hydrogenation. scholaris.ca Real-time monitoring of reactant consumption and product formation using in situ IR spectroscopy also provides a direct method for determining reaction kinetics. mdpi.comresearchgate.netresearchgate.net